molecular formula C22H26FN3O5S B2735297 N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide CAS No. 872724-30-6

N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide

カタログ番号: B2735297
CAS番号: 872724-30-6
分子量: 463.52
InChIキー: YJIQYUNUBUHLPY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide is a complex organic compound characterized by its unique structural features

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazinan ring, followed by the introduction of the sulfonyl group and the oxalamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and oxalyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

化学反応の分析

Types of Reactions

N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

科学的研究の応用

Table 1: Synthetic Route Overview

StepDescriptionKey Reagents
1Formation of oxazinan ringSulfonyl chlorides, amines
2Introduction of sulfonyl groupOxalyl chloride
3PurificationRecrystallization, chromatography

Medicinal Chemistry

The compound has shown promise in various biological studies:

  • Enzyme Inhibition : Investigated as a potential inhibitor for specific enzymes involved in disease pathways.
  • Biochemical Probes : Used to explore biological pathways due to its unique structural features.

Research indicates that compounds similar to N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide exhibit a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest potential efficacy against cancer cell lines.
  • Antimicrobial Activity : Investigated for its ability to inhibit bacterial growth.
Activity TypePotential Effects
AnticancerInhibition of cancer cell proliferation
AntimicrobialBacterial growth inhibition
Enzyme InhibitionModulation of specific enzyme activities

Industrial Applications

In the industrial context, this compound may serve as:

  • Building Blocks for Synthesis : Utilized in the creation of more complex molecules.
  • Catalysts in Chemical Reactions : Potential use in industrial processes due to its unique properties.

Case Studies

Several studies have highlighted the applications of this compound:

  • Study on Enzyme Inhibition : Research demonstrated that the compound effectively inhibited certain enzymes linked to metabolic disorders, showcasing its potential therapeutic applications.
  • Material Science Applications : Investigations into using the compound as a precursor for novel materials have revealed promising results in enhancing material properties.

作用機序

The mechanism of action of N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

  • N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide
  • N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Uniqueness

N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.

生物活性

N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide, with the CAS number 872724-35-1, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure

The compound is characterized by the following structural features:

  • Oxazinan Ring : This cyclic structure contributes to the compound's stability and reactivity.
  • Sulfonyl Group : The presence of a sulfonyl group enhances interactions with biological targets.
  • Fluorophenyl Moiety : The fluorine atom may influence the compound's pharmacokinetics and biological activity.

The molecular formula is C24H31N3O5SC_{24}H_{31}N_{3}O_{5}S with a molecular weight of 473.6 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Oxazinan Ring : This is achieved through the reaction of appropriate amines with aldehydes or ketones.
  • Introduction of the Sulfonyl Group : Sulfonation reactions using sulfonyl chlorides are common.
  • Final Coupling Reaction : The final product is obtained by coupling the oxazinan derivative with the fluorophenyl moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered biochemical processes.
  • Receptor Modulation : It may bind to receptors, influencing signal transduction pathways and cellular responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Activity Type Description
AntimicrobialExhibits activity against certain bacterial strains.
Anti-inflammatoryModulates inflammatory pathways, potentially reducing inflammation in vivo.
AnticancerShows promise in inhibiting cancer cell proliferation in preliminary studies.

Case Studies

  • Antimicrobial Activity Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations.
  • Anti-inflammatory Effects : In vitro assays demonstrated that the compound reduced cytokine production in macrophages stimulated by lipopolysaccharides (LPS), suggesting potential use in inflammatory diseases.
  • Anticancer Potential : Preliminary screening against various cancer cell lines showed that this compound could inhibit cell growth and induce apoptosis in a dose-dependent manner.

Q & A

Basic Research Questions

Q. What are the key structural features of N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide, and how do they influence its reactivity and bioactivity?

  • Methodological Answer : The compound features a 1,3-oxazinan-2-yl core substituted with a 2,5-dimethylbenzenesulfonyl group and an ethanediamide linker to a 4-fluorobenzyl moiety. The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions, while the fluorophenyl moiety contributes to lipophilicity and potential π-π interactions in biological systems. The oxazinan ring’s conformation may influence steric accessibility for binding to targets . Characterization via NMR and X-ray crystallography can validate these structural attributes.

Q. What are the standard synthetic routes for this compound, and what critical reaction conditions must be controlled?

  • Methodological Answer : Synthesis typically involves:

  • Step 1 : Sulfonylation of the oxazinan intermediate using 2,5-dimethylbenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base) .
  • Step 2 : Amide coupling between the sulfonylated oxazinan and 4-fluorobenzylamine via EDCI/HOBt activation in DMF .
    Critical conditions include inert atmosphere (N₂/Ar) to prevent oxidation, strict temperature control (±2°C), and purification via silica gel chromatography (ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. How can researchers optimize the yield of the sulfonylation step while minimizing by-product formation?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) to enhance reaction efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF vs. DCM) for sulfonyl chloride solubility and reactivity .
  • Stoichiometry Adjustment : Use a 1.2:1 molar ratio of sulfonyl chloride to oxazinan intermediate to reduce unreacted starting material .
  • By-Product Mitigation : Introduce scavengers (e.g., polymer-bound sulfonic acid resins) to trap excess reagents .

Q. What analytical strategies resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Validation : Replicate studies using standardized protocols (e.g., fixed incubation times, consistent cell lines) to isolate variables .
  • Orthogonal Techniques : Combine SPR (surface plasmon resonance) for binding affinity with enzymatic inhibition assays (e.g., IC₅₀ determination) to cross-validate target engagement .
  • Structural Analysis : Perform molecular docking simulations to identify conformational changes in the target protein that may explain activity variations .

Q. How can researchers design structure-activity relationship (SAR) studies to improve target selectivity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents systematically (e.g., replace 4-fluorophenyl with chloro or methoxy groups) and assess activity via high-throughput screening .
  • Pharmacophore Mapping : Use CoMFA (Comparative Molecular Field Analysis) to correlate electronic/steric features with activity data .
  • Off-Target Profiling : Employ kinome-wide selectivity panels to identify unintended interactions .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

  • Methodological Answer :

  • Solvent Polarity Testing : Measure solubility in DMSO, PBS, and ethanol using nephelometry to quantify precipitate formation .
  • pH Dependence Study : Adjust pH (4–9) to assess ionization effects on solubility .
  • Thermodynamic Analysis : Calculate logP and Hansen solubility parameters to reconcile empirical data .

Q. Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Metabolic Stability : Use liver microsomes (human/rat) with LC-MS/MS to quantify parent compound degradation .
  • Permeability Assessment : Conduct Caco-2 cell monolayer assays with P-gp inhibitors to evaluate intestinal absorption .
  • Plasma Protein Binding : Employ equilibrium dialysis followed by HPLC-UV to measure free vs. bound fractions .

特性

IUPAC Name

N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5S/c1-15-4-5-16(2)19(12-15)32(29,30)26-10-3-11-31-20(26)14-25-22(28)21(27)24-13-17-6-8-18(23)9-7-17/h4-9,12,20H,3,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIQYUNUBUHLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。